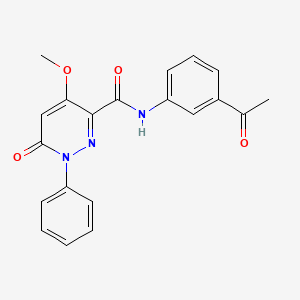

N-(3-acetylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific precursors under controlled conditions. For example, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide was achieved by refluxing pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone . Similarly, the synthesis of other compounds, such as 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides, involved the use of a valuable intermediate, 1-phenyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione . These methods provide a basis for the synthesis of the compound , suggesting that a similar approach could be used for its preparation.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was determined, revealing intramolecular hydrogen bonding and intermolecular interactions that contribute to structural stabilization . The molecular conformation of N-((2-acetylphenyl)carbamothioyl)benzamide was also stabilized by intermolecular and intramolecular hydrogen bonds . These analyses are crucial for understanding the three-dimensional arrangement and potential reactivity of the compound of interest.

Chemical Reactions Analysis

The papers describe reactions involving compounds with functionalities similar to those in the target compound. For example, reactions of cisoid α-methoxyimino ketones with N,N-diethyl-1-propyn-1-amine led to the formation of γ-methoxyimino α,β-unsaturated carboxamides . These reactions highlight the reactivity of the carbonyl and imino groups, which could be relevant to the chemical behavior of "N-(3-acetylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are closely related to their molecular structures. Theoretical calculations, such as density functional theory (DFT), were used to determine properties like the HOMO/LUMO energy gap, which correlates with molecular reactivity . The antioxidant properties of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were determined using DPPH free radical scavenging tests, indicating the potential for biological activity . These studies provide insights into the properties that could be expected for the compound .

Applications De Recherche Scientifique

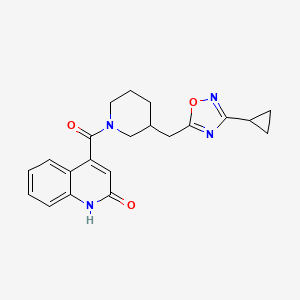

Kinase Inhibitors : A study identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This discovery is significant for cancer therapy, as Met kinase is implicated in cancer progression (Schroeder et al., 2009).

Molecular Imaging Tracers : Research focused on the development of methoxy and fluorine analogs of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide for use in medical imaging, particularly in positron emission tomography (PET) ligands targeting the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).

Anti-inflammatory Agents : A study synthesized novel derivatives from visnaginone and khellinone, including (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide. These compounds were found to have significant anti-inflammatory and analgesic activities, making them potential candidates for new therapeutic agents (Abu‐Hashem et al., 2020).

Crystal Structure Analysis : Another study involved the synthesis and structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide. The research offers insights into the crystal structure and molecular interactions of such compounds, which is valuable for drug design and development (Polo-Cuadrado et al., 2021).

C-Met Kinase Inhibition for Cancer Therapy : Research into 4-phenoxypyridine derivatives containing various carboxamide moieties, including 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, demonstrated their potential as c-Met kinase inhibitors. These compounds showed moderate to good antitumor activities, highlighting their importance in cancer research (Liu et al., 2020).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-13(24)14-7-6-8-15(11-14)21-20(26)19-17(27-2)12-18(25)23(22-19)16-9-4-3-5-10-16/h3-12H,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQNIEJOYIHVOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate](/img/structure/B2507363.png)

![N-((2-methoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2507364.png)

![3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2507372.png)

![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2507373.png)

![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2507381.png)

![7-[(3-chlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507382.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2507383.png)